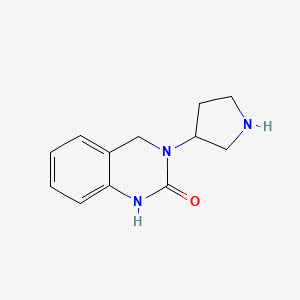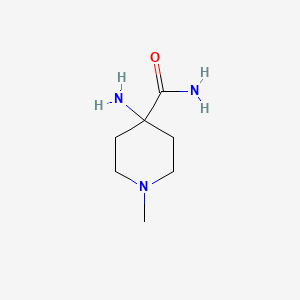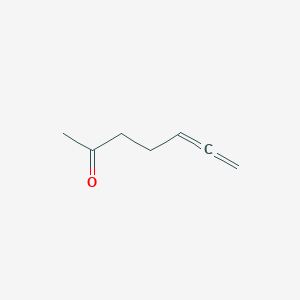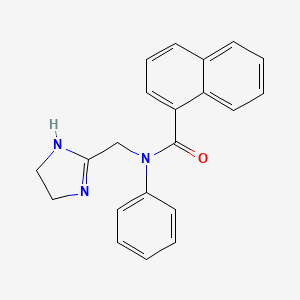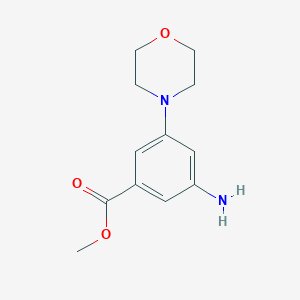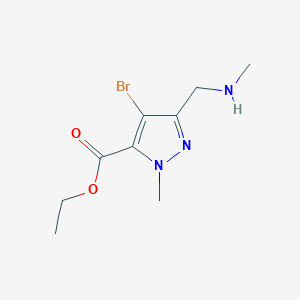
15-Cyclohexylnonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Cyclohexylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₀. It is also known as nonacosan-15-ylcyclohexane. This compound is characterized by a cyclohexane ring attached to a long nonacosane chain. It is a member of the alkane family and is known for its stability and hydrophobic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Cyclohexylnonacosane typically involves the coupling of cyclohexane derivatives with long-chain alkanes. One common method is the Friedel-Crafts alkylation, where cyclohexane is alkylated with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to ensure high yield and purity. These methods often employ advanced techniques such as catalytic hydrogenation and distillation to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
15-Cyclohexylnonacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can undergo reductive cleavage in the presence of strong reducing agents.
Substitution: It can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Shorter-chain alkanes.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
15-Cyclohexylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and hydrophobic interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and non-reactivity.
Industry: It is used in the production of lubricants and as a hydrophobic agent in various formulations .
Mécanisme D'action
The mechanism of action of 15-Cyclohexylnonacosane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonacosane: A straight-chain alkane with similar hydrophobic properties but lacks the cyclohexane ring.
Cyclohexane: A simple cycloalkane that forms the basis of the cyclohexane ring in 15-Cyclohexylnonacosane.
Cyclohexyldodecane: Another cyclohexane derivative with a shorter alkyl chain
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a cyclohexane ring, which imparts distinct physical and chemical properties. This structure allows it to serve as a versatile compound in various applications, particularly where both hydrophobicity and structural stability are required .
Propriétés
Numéro CAS |
55521-27-2 |
|---|---|
Formule moléculaire |
C35H70 |
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
nonacosan-15-ylcyclohexane |
InChI |
InChI=1S/C35H70/c1-3-5-7-9-11-13-15-17-19-21-23-26-30-34(35-32-28-25-29-33-35)31-27-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
Clé InChI |
AIJFZFPWACJMNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



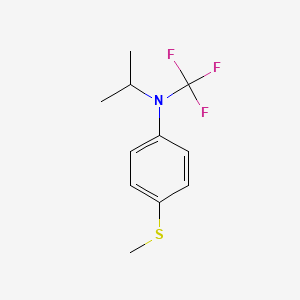

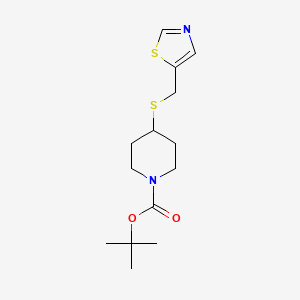
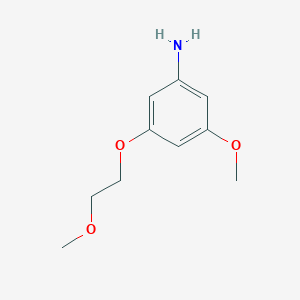

![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)

